
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, also known as TBPC, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a versatile compound due to its low toxicity, high solubility, and low volatility. TBPC has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects. It can also be used to synthesize other compounds, such as esters and amides, which are important in drug synthesis. tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme reaction. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in the study of biochemical and physiological effects, as it can be used to measure the effects of various compounds on the body.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is not fully understood. However, it is believed that the compound binds to various proteins in the body, altering their structure and function. This can lead to changes in the activity of enzymes, hormones, and other molecules, which can affect the body’s biochemical and physiological processes.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory effects and to reduce oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have anti-tumor effects, as it has been shown to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several advantages for use in lab experiments. It is a low-toxicity compound, with a low volatility and high solubility. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in lab experiments. It is not as stable as some other compounds and can degrade over time. In addition, it can be difficult to accurately measure the concentration of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a solution.
Direcciones Futuras
There are several potential future directions for the use of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate. One potential direction is to further explore its anti-tumor effects, as it has been shown to have potential anti-cancer properties. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to study the effects of various compounds on the body, as it can be used to measure the activity of enzymes, hormones, and other molecules. Finally, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to develop new drugs, as it can be used to synthesize various compounds.
Métodos De Síntesis
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is synthesized by the reaction of tert-butylchloroformate (TBCF) with 1H-pyrazol-3-ylazepane-1-carboxylic acid (PCA). The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction produces tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a yield of approximately 85%.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCEDVVICPVDR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)
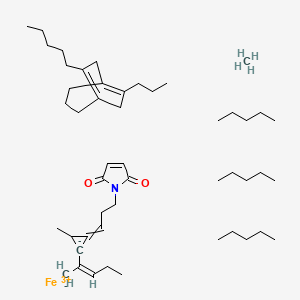


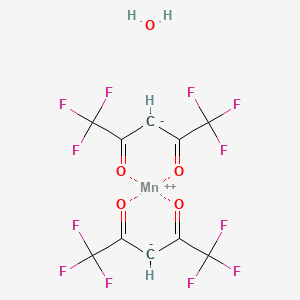
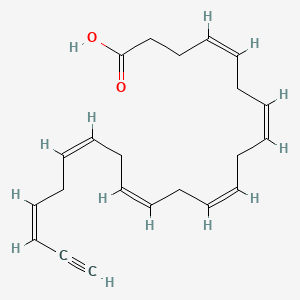
![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
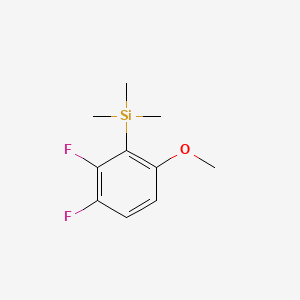
![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
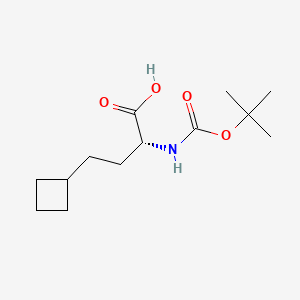
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)